molecular formula C12H6ClN3O2 B3747272 6-(2-chlorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

6-(2-chlorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Cat. No. B3747272
M. Wt: 259.65 g/mol
InChI Key: FXFOOLGJHIGQQK-UHFFFAOYSA-N
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Description

The compound “6-(2-chlorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione” is a complex organic molecule that contains a pyrrolopyrazine core with a 2-chlorophenyl group at the 6-position and two carbonyl groups at the 5 and 7 positions .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolopyrazine core, followed by the introduction of the 2-chlorophenyl group and the carbonyl groups . The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyrazine ring system, which is a bicyclic structure containing a pyrrole ring fused with a pyrazine ring . The 2-chlorophenyl group would be attached to the 6-position of this ring system, and the carbonyl groups would be at the 5 and 7 positions .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrrolopyrazine core, the 2-chlorophenyl group, and the carbonyl groups . The pyrrolopyrazine core could potentially undergo reactions at the nitrogen atoms, while the 2-chlorophenyl group could undergo electrophilic aromatic substitution reactions . The carbonyl groups could be involved in various reactions such as nucleophilic addition or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolopyrazine core could potentially make the compound aromatic and relatively stable . The 2-chlorophenyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used .

Future Directions

The future directions for research on this compound could include further studies to elucidate its synthesis, reactions, mechanism of action, and physical and chemical properties . Additionally, if the compound shows promise as a drug, further studies could be conducted to evaluate its efficacy, safety, and pharmacokinetics .

properties

IUPAC Name

6-(2-chlorophenyl)pyrrolo[3,4-b]pyrazine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClN3O2/c13-7-3-1-2-4-8(7)16-11(17)9-10(12(16)18)15-6-5-14-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFOOLGJHIGQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=NC=CN=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-chlorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-chlorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
Reactant of Route 2
Reactant of Route 2
6-(2-chlorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
Reactant of Route 3
6-(2-chlorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
Reactant of Route 4
6-(2-chlorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
Reactant of Route 5
6-(2-chlorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
Reactant of Route 6
6-(2-chlorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

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